4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde
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Overview
Description
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is an organic compound that features a nitro group, a difluorophenoxy group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde typically involves the following steps:
Formation of Difluorophenoxy Group: The difluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenol reacts with a halogenated benzene derivative.
Aldehyde Formation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: 4-(2,4-Difluorophenoxy)-3-aminobenzenecarbaldehyde.
Oxidation: 4-(2,4-Difluorophenoxy)-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde depends on its specific application and the biological target. In medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: A precursor in the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.
4-(2,4-Difluorophenoxy)piperidine: Another compound with a difluorophenoxy group, used in different applications.
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar phenoxy structure but different functional groups.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both nitro and aldehyde groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)-3-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-9-2-4-12(10(15)6-9)20-13-3-1-8(7-17)5-11(13)16(18)19/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINTXUSUROIDBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363166 |
Source
|
Record name | 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173282-22-9 |
Source
|
Record name | 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173282-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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